molecular formula C14H19N3OS B14999205 (1S)-2-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}propan-1-amine

(1S)-2-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}propan-1-amine

Cat. No.: B14999205
M. Wt: 277.39 g/mol
InChI Key: CDNPWFHTWZYMAS-LBPRGKRZSA-N
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Description

2-METHYL-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PROPAN-1-AMINE is a complex organic compound that features a unique structure combining an oxadiazole ring with a sulfanyl group and a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PROPAN-1-AMINE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol or a disulfide compound in the presence of a suitable catalyst.

    Attachment of the Methylphenyl Moiety: This step involves the reaction of the sulfanyl-oxadiazole intermediate with a benzyl halide derivative.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction under catalytic hydrogenation conditions.

    Substitution: The methylphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine, chlorine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrated or halogenated methylphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals, particularly due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism by which 2-METHYL-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PROPAN-1-AMINE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and sulfanyl group could play crucial roles in binding to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share the benzimidazole core structure and are known for their diverse biological activities.

    Thiadiazole Derivatives:

    Sulfonamide Derivatives: Compounds containing the sulfonamide group are widely used in pharmaceuticals.

Uniqueness

2-METHYL-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PROPAN-1-AMINE is unique due to the combination of its structural elements, which confer specific chemical and biological properties not commonly found in other compounds. The presence of the oxadiazole ring, sulfanyl group, and methylphenyl moiety in a single molecule provides a versatile scaffold for various applications.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

(1S)-2-methyl-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]propan-1-amine

InChI

InChI=1S/C14H19N3OS/c1-9(2)12(15)13-16-17-14(18-13)19-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1

InChI Key

CDNPWFHTWZYMAS-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)[C@H](C(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C(C(C)C)N

Origin of Product

United States

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